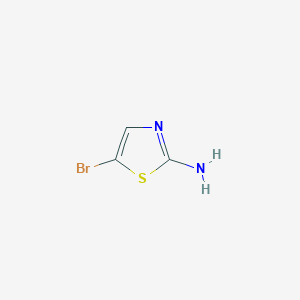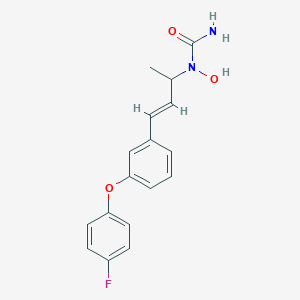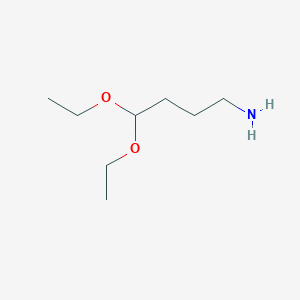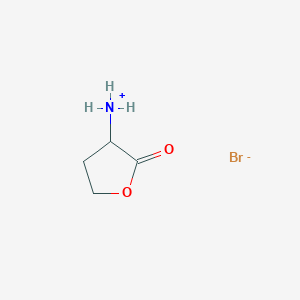![molecular formula C11H12N2 B145735 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole CAS No. 133100-20-6](/img/structure/B145735.png)
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. It is a heterocyclic compound and belongs to the class of imidazoles. This compound has a wide range of applications in the field of scientific research, including its use in the synthesis of various organic compounds, drug development, and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. In addition, it has been investigated for its potential to inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields of research. However, there are also limitations associated with its use. For example, the compound may be toxic to cells at high concentrations, and its mechanism of action is not well understood.
将来の方向性
There are several future directions for research on 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole. One area of research is the development of new synthetic methods for the compound, which may increase its yield or improve its purity. Another area of research is the investigation of its potential as a catalyst in chemical reactions. Additionally, further studies are needed to understand its mechanism of action and its potential as an anticancer agent. Finally, the compound may have potential applications in other fields of research, such as materials science or nanotechnology.
合成法
The synthesis of 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole can be achieved through various methods. One of the most commonly used methods is the reaction of indan-1-one with ethylenediamine in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with 1,3-cyclohexanedione in the presence of a base. The yield of the compound can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been studied for its potential application as a catalyst in chemical reactions. In addition, it has been investigated for its biological activity, including its potential as an anticancer agent.
特性
CAS番号 |
133100-20-6 |
|---|---|
製品名 |
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole |
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
2-methyl-3,5,6,7-tetrahydrocyclopenta[f]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-7-12-10-5-8-3-2-4-9(8)6-11(10)13-7/h5-6H,2-4H2,1H3,(H,12,13) |
InChIキー |
PIEKBNUTOAYLCQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C3CCCC3=C2 |
正規SMILES |
CC1=NC2=C(N1)C=C3CCCC3=C2 |
同義語 |
Indeno[5,6-d]imidazole, 1,5,6,7-tetrahydro-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



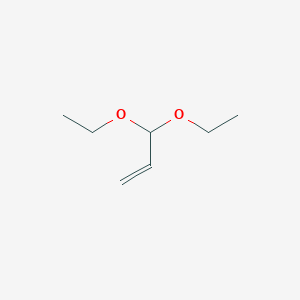
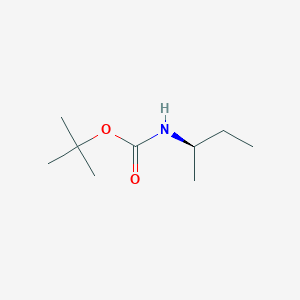
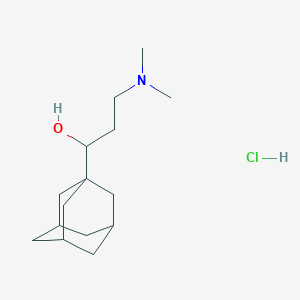
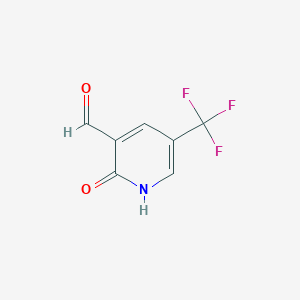
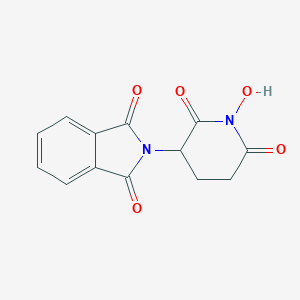
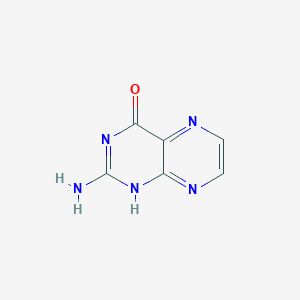
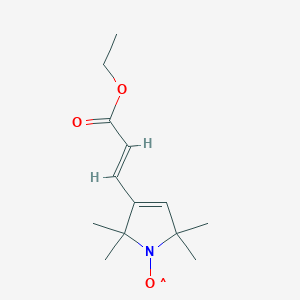
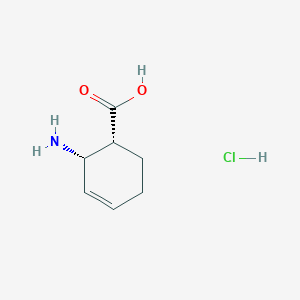
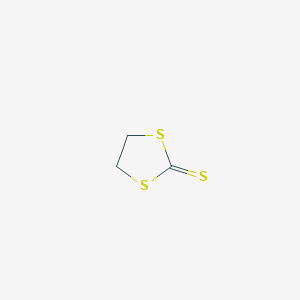
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
